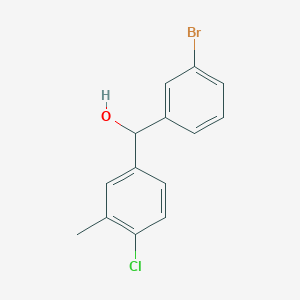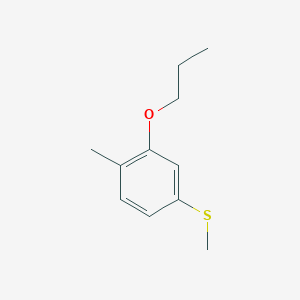![molecular formula C13H9ClF2S B7990940 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443331-48-3](/img/structure/B7990940.png)
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds known as halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group substituted with a fluorophenyl group. The molecular structure of this compound makes it a valuable intermediate in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfenylation reactions. One common synthetic route is as follows:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Sulfenylation: The halogenated benzene derivative is then subjected to sulfenylation, where a sulfanylmethyl group is introduced. This step often involves the use of reagents like thiols or disulfides in the presence of a catalyst.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group to a thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated benzene ring and sulfanylmethyl group allow it to bind to specific active sites, inhibiting or modulating the activity of target proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated benzenes and sulfanylmethyl derivatives, such as:
1-Chloro-2-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Chloro-4-fluorobenzene: Another halogenated benzene with different substitution patterns, affecting its reactivity and applications.
1-Chloro-2,4-difluorobenzene: Contains additional fluorine atoms, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of halogenation and sulfanylmethyl substitution, providing a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-6-1-9(7-13(12)16)8-17-11-4-2-10(15)3-5-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVDZZFYPNIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185162 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-48-3 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(4-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990921.png)


![1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7990952.png)




